An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol
An In-depth Technical Guide to the Physical Properties of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the physical properties of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and comparative analysis with structurally analogous compounds to provide well-founded predictions and insights. This approach is designed to empower researchers with the necessary information to inform experimental design, method development, and application strategies.
Molecular Structure and Chemical Identity: A Foundation for Understanding
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is a chiral aromatic alcohol. Its structure is characterized by a naphthalene ring system linked to a trifluoroethanol moiety. This unique combination of a bulky, aromatic group and a highly electronegative trifluoromethyl group imparts distinct physical and chemical properties.
Key Structural Features:
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Naphthalene Moiety: A bicyclic aromatic system that is planar and susceptible to π–π stacking interactions.
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Trifluoromethyl Group (-CF3): A strongly electron-withdrawing group that influences the acidity of the adjacent hydroxyl group and the overall electronic properties of the molecule.
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Hydroxyl Group (-OH): A site for hydrogen bonding, which plays a crucial role in determining the melting point, boiling point, and solubility.
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Chiral Center: The carbon atom bearing the hydroxyl group is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers).
Below is a summary of its key identifiers:
| Property | Value | Source |
| CAS Number | 17556-44-4 | [1] |
| Molecular Formula | C₁₂H₉F₃O | BLDpharm |
| Molecular Weight | 226.19 g/mol | BLDpharm |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; O [label="O", fontcolor="#EA4335"]; H_O [label="H", fontcolor="#EA4335"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H_C11 [label="H"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"]; F3 [label="F", fontcolor="#34A853"];
// Naphthalene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C10; C10 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C1; C1 -- C10;
// Side chain C1 -- C11; C11 -- C12; C11 -- O; O -- H_O; C12 -- F1; C12 -- F2; C12 -- F3;
// Hydrogens on naphthalene C2 -- H1; C3 -- H2; C4 -- H3; C6 -- H4; C7 -- H5; C8 -- H6; C9 -- H7;
// Hydrogen on chiral carbon C11 -- H_C11; }
Caption: Chemical structure of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol.
Predicted Physical Properties: An Evidence-Based Approach
Due to the absence of direct experimental data, the following physical properties are predicted based on the known properties of analogous compounds and fundamental chemical principles.
Melting Point
It is anticipated that 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is a crystalline solid at room temperature. This prediction is based on the properties of its non-fluorinated analog, 1-(naphthalen-1-yl)ethanol, which is a solid. The presence of a strong hydrogen-bonding network and the potential for π–π stacking interactions between the naphthalene rings would contribute to a well-ordered crystal lattice, resulting in a relatively high melting point. The introduction of the trifluoromethyl group is expected to further increase the melting point due to increased molecular weight and dipole-dipole interactions.
Boiling Point
A precise boiling point is difficult to predict without experimental data. However, it is expected to be significantly higher than that of its parent alcohol, 2,2,2-Trifluoroethanol (boiling point: 74.0 °C)[2], due to the substantial increase in molecular weight and van der Waals forces from the naphthalene ring. It is likely that this compound would require vacuum distillation to prevent decomposition at higher temperatures.
Solubility
The solubility of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is dictated by the balance between its polar hydroxyl group and its large, nonpolar naphthalene ring.
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Polar Solvents: The compound is expected to have limited solubility in water. While the hydroxyl group can participate in hydrogen bonding with water, the large hydrophobic naphthalene moiety will hinder dissolution.
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Nonpolar Solvents: Good solubility is predicted in nonpolar organic solvents such as toluene, hexane, and diethyl ether, due to favorable van der Waals interactions with the naphthalene ring.
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Polar Aprotic Solvents: High solubility is expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can solvate the polar hydroxyl group without the steric hindrance of a protic solvent.
Predicted Spectroscopic Properties: A Guide for Characterization
The following are predictions for the key spectroscopic features of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol, which can be used to guide the characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the methine proton at the chiral center, and the hydroxyl proton.
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Aromatic Region (δ 7.0-8.5 ppm): A complex multiplet pattern is expected for the seven protons on the naphthalene ring.
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Methine Proton (δ ~5.0-5.5 ppm): The proton on the carbon bearing the hydroxyl group is expected to appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
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Hydroxyl Proton (variable shift): The chemical shift of the hydroxyl proton will be concentration-dependent and will likely appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
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Aromatic Carbons (δ 120-140 ppm): Multiple signals are expected for the ten carbons of the naphthalene ring.
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Chiral Carbon (δ ~70-75 ppm): The carbon attached to the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom.
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Trifluoromethyl Carbon (δ ~120-125 ppm): This carbon will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal, a doublet, is expected for the three equivalent fluorine atoms of the trifluoromethyl group, due to coupling with the methine proton.
Conceptual Synthesis and Characterization Workflow
A plausible synthetic route to 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol involves the reaction of a naphthalene-based organometallic reagent with a trifluoroacetaldehyde equivalent.
Caption: A conceptual workflow for the synthesis of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol.
Characterization Protocol:
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Purification: The crude product would be purified by column chromatography on silica gel.
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Structure Verification: The purified product would be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as mass spectrometry.
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Purity Analysis: The purity of the final compound would be determined by high-performance liquid chromatography (HPLC).
Chirality and Enantiomeric Resolution: A Critical Consideration
The presence of a chiral center in 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol is of significant importance, particularly in the context of drug development, as enantiomers can exhibit different pharmacological activities. The synthesis described above would result in a racemic mixture (a 1:1 mixture of both enantiomers).
Methods for Enantiomeric Resolution:
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Chiral Chromatography: The enantiomers can be separated using chiral HPLC columns.
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Diastereomeric Salt Formation: Reaction with a chiral acid or base can form diastereomeric salts that can be separated by crystallization, followed by regeneration of the individual enantiomers.
Safety and Handling
Based on the hazard statements for this compound (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation), appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the predicted physical properties of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol. While direct experimental data is limited, the analysis of its molecular structure and comparison with analogous compounds offer valuable insights for researchers. The predictions regarding its solid state, solubility, and spectroscopic characteristics provide a strong foundation for future experimental work. The discussion of its synthesis and chirality highlights key considerations for its application in research and development. It is imperative that the predicted properties outlined in this guide are validated through rigorous experimental investigation.
References
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Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PMC. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]
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PubChem. (n.d.). (+)-2,2,2-Trifluoro-1-phenylethanol. Retrieved from [Link]
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Wikipedia. (2023). 2,2,2-Trifluoroethanol. Retrieved from [Link]
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Science Lab. (2005). 2,2,2- Trifluoroethanol MSDS. Retrieved from [Link]
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PubChem. (n.d.). (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)naphthalene. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethylsulfanyl)ethanol. Retrieved from [Link]
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